molecular formula C15H18N4O B1394538 (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1607174-15-1

(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B1394538
CAS No.: 1607174-15-1
M. Wt: 270.33 g/mol
InChI Key: NVYOMHKHVOQBKQ-UHFFFAOYSA-N
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Description

(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic compound that features a pyrazole ring fused with a piperidine ring

Scientific Research Applications

(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. In general, care should be taken when handling any complex organic molecules due to potential reactivity and toxicity .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential uses. Given the wide range of biological activities exhibited by both pyrazoles and piperidines, it’s possible that this compound could have potential applications in pharmaceuticals or other areas .

Biochemical Analysis

Biochemical Properties

1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine exhibits a range of biochemical properties that make it a valuable compound in research. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been found to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making it a potential candidate for antidiabetic therapies . Additionally, it interacts with various biomolecules, including receptors and transporters, modulating their activity and contributing to its diverse biological effects.

Cellular Effects

The effects of 1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has shown anti-inflammatory effects by modulating the activity of inflammatory mediators and reducing the expression of pro-inflammatory genes . Furthermore, it has been reported to have cytoprotective effects, preventing cell damage and promoting cell survival under stress conditions .

Molecular Mechanism

At the molecular level, 1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine exerts its effects through various mechanisms. It binds to specific receptors and enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, its inhibition of DPP-4 results in increased levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine have been studied over time to understand its stability, degradation, and long-term effects. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of 1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as anti-inflammatory and cytoprotective actions . At higher doses, it may cause adverse effects, including toxicity and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and alter metabolite levels, contributing to its diverse biological effects . For example, its inhibition of DPP-4 affects glucose metabolism, leading to changes in blood glucose levels and insulin sensitivity . Additionally, this compound can modulate lipid metabolism, influencing the levels of fatty acids and cholesterol in the body .

Transport and Distribution

The transport and distribution of 1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and can accumulate in various tissues, including the liver, kidneys, and brain . Its distribution within the body is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . Understanding these factors is essential for optimizing its therapeutic potential and minimizing side effects.

Subcellular Localization

The subcellular localization of 1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its effects . Targeting signals and post-translational modifications may direct its localization to these compartments, influencing its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone typically involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with piperidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Similar structure but with a piperazine ring instead of piperidine.

    1-(3-Phenyl-1H-pyrazol-5-yl)ethanone: Similar pyrazole ring but with an ethanone group.

Uniqueness

(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone is unique due to its specific combination of a pyrazole ring with a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(3-phenyl-1H-pyrazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c16-12-6-8-19(9-7-12)15(20)14-10-13(17-18-14)11-4-2-1-3-5-11/h1-5,10,12H,6-9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYOMHKHVOQBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC(=NN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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